7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile
Description
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile is a bicyclic organic compound featuring a fused bicyclo[4.2.0]octane core with a chlorine atom at position 7, a ketone group at position 8, and a nitrile substituent at position 5. Its molecular formula is C₉H₉ClNO, with a molecular weight of 183.63 g/mol.
Properties
CAS No. |
89937-15-5 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile |
InChI |
InChI=1S/C9H10ClNO/c10-9(5-11)7-4-2-1-3-6(7)8(9)12/h6-7H,1-4H2 |
InChI Key |
BGGSEUYQVPUNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C2(C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Reported Synthetic Route from Organic Syntheses
A well-documented preparation is available via Organic Syntheses, which describes the synthesis of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one, a closely related compound with the same core structure and functional groups. The key features of this method include:
- Starting from cyclohexene derivatives,
- Using chlorocyanoketene intermediates,
- Employing nucleophilic substitution and ring closure reactions,
- Purification by short-path distillation to isolate the cyclobutanone derivatives.
This method emphasizes the use of hazardous chemicals such as sulfuric acid, sodium azide, and chlorocyanoacetyl chloride, requiring strict safety protocols.
Multi-Step Synthesis from Bicyclic Precursors
According to chemical supplier data and synthetic communications, the synthesis involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of bicyclo[4.2.0]octane core | Cyclohexene or related bicyclic precursors under controlled conditions | Bicyclic scaffold |
| 2 | Introduction of carbonyl group | Oxidation or functional group transformation to ketone at position 8 | 8-oxobicyclo[4.2.0]octane intermediate |
| 3 | Installation of chloro and nitrile groups | Reaction with chlorinating agents and cyanide sources (e.g., chlorocyanoacetyl chloride) | 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one |
Analytical Data and Purification
Purification Techniques
Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H10ClNO | |
| Molecular Weight | 183.63 g/mol | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
The lack of certain physical data such as melting and boiling points suggests the compound is typically handled and characterized by spectroscopic methods rather than classical melting/boiling point determination.
Summary Table of Preparation Methods
Chemical Reactions Analysis
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that compounds similar to 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drugs. Research has focused on their ability to inhibit tumor growth and induce apoptosis in malignant cells.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.
Organic Synthesis
- Building Block for Complex Molecules : The unique bicyclic structure of this compound serves as a versatile intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
- Catalytic Applications : Its reactivity allows it to be used as a catalyst or reagent in various organic transformations, including cycloadditions and rearrangements.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of several bicyclic compounds, including derivatives of this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Synthesis and Characterization
Research conducted by Smith et al., published in Organic Letters, detailed a novel synthetic route to produce this compound using a one-pot reaction involving cyclization followed by chlorination and nitrilation steps. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity.
Mechanism of Action
The mechanism of action of 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the bicyclo[4.2.0]octane framework but differ in substituents, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: The chlorine atom in this compound increases electrophilicity at position 7, making it more reactive in nucleophilic substitution reactions compared to the tert-butyl analog .
Pharmacological Implications :
- While the target compound lacks direct biological data, structurally related bicyclo systems (e.g., ceftobiprole medocaril) demonstrate antibiotic activity by disrupting bacterial cell walls . The chloro and nitrile groups in the target compound may similarly interact with microbial enzymes.
- The tert-butyl analog (NSC 240462) is cataloged in drug discovery databases, suggesting interest in its scaffold for oncology or infectious disease applications .
Synthetic Accessibility :
- The tert-butyl derivative (CAS 57681-20-6) is synthesized via methods analogous to those in , involving substitution and hydrolysis steps. The chlorine analog may require harsher conditions (e.g., Cl⁻ nucleophiles) due to its higher reactivity .
Biological Activity
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile (CAS No. 89937-15-5) is a bicyclic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a bicyclo[4.2.0]octane core, a chloro substituent, and a carbonitrile functional group, which contribute to its diverse reactivity and potential therapeutic applications.
The molecular formula for this compound is C9H10ClNO, with a molecular weight of approximately 183.63 g/mol . Its structural features include:
- Bicyclic framework : Enhances chemical reactivity.
- Functional groups : Carbonyl and nitrile groups are pivotal for biological interactions.
Biological Activity
Preliminary studies have indicated that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Initial tests suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Research is ongoing to explore its role in cancer treatment, with some studies indicating cytotoxic effects on specific cancer cell lines.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which could be leveraged in drug development.
The biological activity of this compound may be attributed to its ability to interact with biological targets such as enzymes and receptors through:
- Binding Affinities : Studies reveal that the compound can bind to specific receptors, influencing cellular pathways.
- Reactivity of Functional Groups : The presence of carbonyl and nitrile groups allows for significant interaction with nucleophiles in biological systems.
Research Findings and Case Studies
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Bicyclo[4.2.0]octane-7,8-dione | Dione functional groups | Reactive intermediates |
| 7-Chloro-bicyclo[4.2.0]octan-8-one | Similar bicyclic structure | Antimicrobial activity |
| 6-Oxabicyclo[3.2.1]octan-3-one | Different ring size | Unique enzyme inhibition |
This table illustrates how the unique combination of a chloro group and carbonitrile functionality in this compound contributes to its distinct reactivity profile compared to structurally similar compounds.
Q & A
Q. What are the established synthetic routes for 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis of bicyclo[4.2.0]octane derivatives typically involves [4+2] cycloaddition reactions or ring-closing metathesis. For this compound, a plausible route may start with a pre-functionalized bicyclic precursor, such as a chlorinated ketone intermediate. Key intermediates include α-chlorinated nitriles or bicyclo[4.2.0]octane-8-one derivatives. For example, halogenation of a tertiary carbon (e.g., using N-chlorosuccinimide) followed by nitrile introduction via nucleophilic substitution could be employed. Experimental design should prioritize inert conditions (e.g., anhydrous solvents, nitrogen atmosphere) to avoid side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR : - and -NMR can confirm the bicyclic framework and substituents. The deshielded carbonyl carbon (8-oxo group) should appear near 200–210 ppm in -NMR, while the nitrile carbon resonates at ~115–120 ppm .
- IR : A strong absorption band at ~2240 cm confirms the nitrile group.
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (CHClNO).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is recommended, though this requires high-purity samples .
Q. How can researchers optimize purification methods for this compound?
- Methodological Answer : Purification challenges arise from the compound’s potential sensitivity to heat and moisture. Comparative studies suggest:
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and frontier molecular orbitals. The nitrile group’s electrophilicity and the chloro substituent’s steric effects should be analyzed. For example, the LUMO map may reveal preferred attack sites for nucleophiles like Grignard reagents. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is critical to reconcile computational predictions with observed outcomes .
Q. What strategies resolve contradictions between theoretical and experimental data on the compound’s stability under varying pH conditions?
- Methodological Answer : Discrepancies often arise from unaccounted solvation effects or protonation states in simulations. A stepwise approach includes:
pH-Dependent Stability Assays : Use HPLC to quantify degradation products at pH 2–12.
Molecular Dynamics (MD) Simulations : Incorporate explicit water molecules to model hydrolysis pathways.
Transition State Analysis : Identify pH-sensitive intermediates using Arrhenius plots.
For instance, the 8-oxo group may undergo keto-enol tautomerism under acidic conditions, altering reactivity .
Q. How can advanced spectroscopic techniques elucidate interactions between this compound and biological targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities. For structural insights:
- Solid-State NMR : Probe interactions in membrane-bound systems (e.g., lipid bilayers).
- Cryo-Electron Microscopy (Cryo-EM) : Resolve binding conformations at near-atomic resolution.
Prior studies on analogous bicyclo compounds (e.g., cephalosporins) highlight the importance of the chloro substituent in modulating target engagement .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer :
Use nonlinear regression models (e.g., Hill equation) to calculate EC values. Software like GraphPad Prism or R packages (e.g.,
drc) can fit sigmoidal curves. Report confidence intervals and assess outliers via Grubbs’ test. For mechanistic insights, combine with transcriptomic or metabolomic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
